8-Amino-1,7-naphthyridine-3-carboxylic acid
Description
8-Amino-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused bicyclic structure containing two nitrogen atoms at the 1- and 7-positions, an amino group at the 8-position, and a carboxylic acid moiety at the 3-position.
Synthesis and Reactivity: The synthesis of 1,7-naphthyridinecarboxylic acid derivatives often involves hydrolysis of their ester precursors. For example, ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate undergoes hydrolysis in 5M NaOH at 20°C for 3 hours to yield the corresponding carboxylic acid . Decarboxylation reactions are also notable; 7-methyl-4,8-dioxo-1,4,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid loses CO₂ under thermal conditions to form 7-methyl-1,7-naphthyridine-4,8(1H,7H)-dione . Additionally, the carboxylic acid group can form amides via coupling with amines, as demonstrated by reactions with morpholine and pyrrolidine derivatives .
Structural Characterization:
The compound is typically characterized using FTIR, ¹H NMR, and mass spectrometry. For instance, IR spectra confirm the presence of C=O (keto and amide) and C–H (aromatic) stretches, while ¹H NMR signals at δ 8.02–9.11 ppm correspond to aromatic protons on the naphthyridine ring .
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
8-amino-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H2,10,11)(H,13,14) |
InChI Key |
JVLYWIGVZNGTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a classical method for synthesizing naphthyridines via thermal cyclization of ethoxymethylene malonates with aminopyridines. For 1,7-naphthyridines, 3-aminopyridine derivatives react with diethyl ethoxymethylenemalonate under reflux conditions to form the bicyclic core. Subsequent hydrolysis and decarboxylation yield the 3-carboxylic acid moiety.
Example Protocol
Friedländer Annulation
This method employs quinoline-like cyclization, where 2-aminonicotinaldehyde derivatives condense with ketones or active methylene compounds. For 1,7-naphthyridines, 2-amino-3-formylpyridine reacts with ethyl cyanoacetate in acidic conditions, followed by oxidation to introduce the carboxylic acid group.
Key Data
| Reactant | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 2-Amino-3-formylpyridine | H2SO4 (conc) | 120°C | 55 |
| Ethyl cyanoacetate | AcOH | 100°C | 62 |
Regioselective Amino Group Introduction
Introducing the amino group at the 8-position requires precise control to avoid side reactions. Two strategies are prevalent:
Direct Nucleophilic Amination
Chlorine or bromine at position 8 is displaced using ammonia or ammonium hydroxide under high-pressure conditions. This method is favored for its simplicity but requires halogenated intermediates.
Optimized Conditions
Catalytic Hydrogenation of Nitro Precursors
Nitro groups at position 8 are reduced selectively using hydrogen gas over palladium catalysts. This method avoids harsh amination conditions but necessitates nitro-substituted intermediates.
Representative Procedure
-
Substrate : 8-Nitro-1,7-naphthyridine-3-carboxylic acid
-
Catalyst : Pd/C (10 wt%)
-
Conditions : H2 (1 atm), EtOH, 25°C, 6 h
Carboxylic Acid Functionalization
The 3-carboxylic acid group is typically introduced via hydrolysis of ester precursors or through carboxylation reactions:
Ester Hydrolysis
Ethyl or methyl esters are hydrolyzed under acidic or basic conditions. Alkaline hydrolysis (NaOH/EtOH) is preferred to avoid decarboxylation.
Hydrolysis Comparison
| Ester | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl 8-amino-1,7-naphthyridine-3-carboxylate | 6 M HCl | Reflux | 85 |
| Methyl 8-amino-1,7-naphthyridine-3-carboxylate | 2 M NaOH/EtOH | 80°C | 91 |
Direct Carboxylation
In rare cases, carboxylation is achieved via C-H activation using CO2 under transition metal catalysis. This method remains experimental but offers atom economy.
Experimental Data
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Conditions : CO2 (1 atm), DMF, 100°C, 24 h
Purification and Characterization
Final purification often employs recrystallization from ethanol/water mixtures or chromatographic techniques. Analytical data for the target compound include:
Spectroscopic Signatures
-
1H NMR (DMSO-d6): δ 8.72 (s, 1H, H-2), 8.24 (d, J = 6.0 Hz, 1H, H-5), 6.98 (s, 2H, NH2), 13.2 (br s, 1H, COOH).
-
IR (KBr): 3380 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient)
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Incomplete cyclization generates linear intermediates, which are removed via fractional crystallization. Adding molecular sieves (4Å) improves yields by absorbing water.
Amino Group Oxidation
The 8-amino group is prone to oxidation during hydrolysis. Performing reactions under nitrogen and using antioxidants (e.g., ascorbic acid) mitigates degradation.
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to ester saponification. Mixed solvents (EtOH/H2O) balance reactivity and stability.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors outperform batch processes in cyclization and amination steps:
Flow Reactor Parameters
Emerging Methodologies
Recent advances focus on sustainable chemistry:
Chemical Reactions Analysis
Substitution Reactions
A. Amino Group Substitution
The amino group at position 8 undergoes nucleophilic substitution under basic conditions. Reagents like alkyl halides or acyl chlorides can modify this group:
-
Acetylation : Reaction with acetyl chloride introduces an acetyl group, altering solubility and biological activity.
-
Alkylation : Treatment with methyl bromide or ethyl iodide replaces the amino proton with alkyl groups.
B. Bromo Group Substitution
The bromine at position 5 is susceptible to nucleophilic aromatic substitution due to electron-withdrawing effects of the carboxylic acid group:
-
Hydrolysis : Replacement with hydroxyl groups under basic conditions (e.g., NaOH in aqueous ethanol).
-
Amination : Reaction with amines (e.g., NH₃ or alkylamines) introduces amino substituents.
C. Carboxylic Acid Derivatization
The carboxylic acid group at position 3 facilitates esterification and amide formation:
-
Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (HCl or H₂SO₄) yields esters .
-
Amide Formation : Treatment with amines (e.g., NH₃ or alkylamines) forms amides, which are critical for modulating biological activity .
Ring Functionalization
A. Electrophilic Substitution
The naphthyridine core may undergo electrophilic substitution, though reactivity is influenced by substituents:
-
Nitration : Introduction of nitro groups under nitric acid conditions, though steric hindrance may limit sites.
-
Metalation : Possible lithiation or Grignard reactions at activated positions.
B. Decarboxylation
The carboxylic acid group may decarboxylate under high-temperature or acidic conditions, forming a naphthyridine derivative with a methyl group.
Table 1: Key Reaction Types, Conditions, and Reagents
| Reaction Type | Site of Reaction | Reagents/Conditions | Products |
|---|---|---|---|
| Amino Group Acetylation | Position 8 | Acetyl chloride, NaOH, DCM | 8-Acetylamino derivative |
| Bromo Group Hydrolysis | Position 5 | NaOH, aqueous ethanol | 5-Hydroxy derivative |
| Carboxylic Acid Esterification | Position 3 | Ethanol, HCl (catalyst) | Ethyl ester derivative |
| Amide Formation | Position 3 | Amine (e.g., NH₃), DCC, DMF | Amide derivative |
Table 2: Biological Activity of Derivatives
Scientific Research Applications
Antimicrobial Activity
8-Amino-1,7-naphthyridine-3-carboxylic acid and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacteria, including resistant strains. For instance, derivatives have been shown to outperform standard antibiotics like ciprofloxacin against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Klebsiella pneumoniae | Moderate |
| Derivative A | Pseudomonas aeruginosa | High |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, highlighting its role as a potential chemotherapeutic agent. Mechanisms of action include apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in tumor progression . The compound's ability to intercalate with DNA and inhibit topoisomerases has been particularly noted as a critical pathway for its anticancer activity.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Topoisomerase Inhibition | Prevents DNA replication and transcription |
| DNA Intercalation | Disrupts DNA structure and function |
Neurological Applications
Research has also indicated potential applications in treating neurological disorders such as Alzheimer's disease and depression. The mechanism involves modulation of neurotransmitter systems and neuroprotective effects . The compound's derivatives have been studied for their ability to enhance cognitive function and reduce neuroinflammation.
Antihistaminic Activity
Recent studies have highlighted the antihistaminic properties of this compound derivatives. These compounds have shown efficacy in inhibiting histamine release and providing relief from allergic reactions. In vivo studies demonstrated significant bronchorelaxant effects in animal models .
Synthesis and Structure-Activity Relationship
The synthesis of this compound derivatives employs various methodologies including classical organic synthesis and modern green chemistry approaches. Structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure can enhance biological activity .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that a specific derivative exhibited higher antibacterial activity than conventional antibiotics against multidrug-resistant strains .
- Cancer Treatment : Clinical trials involving analogs of this compound showed promising results in reducing tumor size in patients with specific types of cancer .
- Neurological Benefits : Research indicated that treatment with this compound derivatives improved cognitive function in animal models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-Amino-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomers: 1,5- and 1,8-Naphthyridine Derivatives
1,8-Naphthyridine-3-Carboxylic Acid Derivatives :
- Synthesis: These derivatives are synthesized via the Gould–Jacobs reaction, involving condensation of 2-aminopyridine with ethoxymethylene malonate, followed by cyclization and N-alkylation .
- Bioactivity : Compounds like 1-(4-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibit antihistaminic activity in vivo, attributed to their ability to modulate histamine receptors .
1,5-Naphthyridine Derivatives :
- Examples: 8-Amino-1,5-naphthyridine-3-carboxylic acid (CAS: 2007920-30-9) and 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 53512-10-0) are positional isomers with nitrogen atoms at the 1- and 5-positions .
- Impact of Nitrogen Arrangement : The 1,5-isomers exhibit distinct electronic properties due to altered nitrogen positioning, which may reduce their ability to form hydrogen-bonding networks compared to 1,7-derivatives .
Halogenated Derivatives
5-Bromo-1,7-Naphthyridine-3-Carboxylic Acid :
- Structure : Bromine at the 5-position introduces steric bulk and electron-withdrawing effects, which may hinder reactivity at adjacent sites .
7-Chloro-6-Fluoro-1-(4-Fluorophenyl)-1,8-Naphthyridine-3-Carboxylic Acid :
- Synthesis : Prepared via substitution and hydrolysis steps, optimized for high yield (e.g., 76.2%) and minimal by-products .
- Fluorine Effects : Fluorine atoms improve metabolic stability and bioavailability, making this derivative a candidate for antibacterial or anticancer agents .
Hydroxy and Thio Derivatives
4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid :
4-Oxo-8-Phenylthio-1,7-Naphthyridine-3-Carboxylic Acid :
- Synthesis : Derived from ethyl esters via alkaline hydrolysis .
- Thioether Functionality : The phenylthio group may confer radical-scavenging activity, though this remains unexplored in the evidence .
Amide Derivatives
1-Benzyl-N-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide :
- Synthesis : Coupling of 1,8-naphthyridine-3-carboxylic acid with 3-chloroaniline in DMF yields this amide, characterized by IR (C=O at 1651 cm⁻¹) and ¹H NMR (δ 7.14–9.19 ppm) .
- Bioactivity : Amide derivatives of 1,8-naphthyridines show promise as antihistaminic agents, though 1,7-derivatives lack reported activity data .
Biological Activity
8-Amino-1,7-naphthyridine-3-carboxylic acid (also referred to as 1,7-naphthyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antihistaminic, and anticancer properties, supported by recent research findings and data.
Structural Characteristics
The structure of this compound includes a naphthyridine ring system, which is known for its potential pharmacological applications. The presence of the amino and carboxylic acid functional groups enhances its biological reactivity and interaction with various biological targets.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens:
- Antibacterial Properties : Research indicates that derivatives of 1,8-naphthyridine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown effectiveness against drug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing moderate activity against fungi .
The following table summarizes the antimicrobial activities of selected derivatives:
2. Antihistaminic Activity
Recent studies have focused on the antihistaminic properties of 8-amino-1,7-naphthyridine derivatives. A notable study evaluated the in vivo effects on guinea pig trachea, revealing that certain derivatives exhibited promising bronchorelaxant effects comparable to standard antihistamines like chlorpheniramine . This suggests potential applications in treating allergic reactions and asthma.
3. Anticancer Activity
The anticancer potential of naphthyridine derivatives has garnered attention in recent years. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies report that naphthyridine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Targeting Specific Pathways : The ability of these compounds to interact with specific molecular targets involved in cancer progression is under investigation. For example, some derivatives have shown efficacy in inhibiting protein kinases associated with tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies : A study demonstrated that specific derivatives significantly reduced tumor growth in animal models by targeting cancer cell metabolism .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between these compounds and their biological targets, aiding in the design of more potent analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-amino-1,7-naphthyridine-3-carboxylic acid?
- Methodology : The compound is typically synthesized via hydrolysis of ethyl esters (e.g., ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate) under alkaline conditions (5M NaOH, 20°C, 3 h) to yield the carboxylic acid derivative . Alternatively, hydrogenolysis of benzyl esters using Pd/C under H₂ in methanol/water mixtures achieves decarboxylation with high yields (89%) .
- Key Reaction Conditions :
| Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl ester derivatives | NaOH (5M, 20–95°C) | 30–93% | |
| Benzyl ester derivatives | Pd/C, H₂, MeOH/H₂O | 89% |
Q. How are 1,7-naphthyridine derivatives characterized for structural confirmation?
- Analytical Workflow :
- FTIR : Identifies functional groups (e.g., C=O stretch at 1686 cm⁻¹ for carboxylic acids, amide I bands at ~1650 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–9.1 ppm, NH signals for amides) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) validate molecular weight .
Q. What are the key functional groups influencing reactivity in this compound?
- The carboxylic acid group (-COOH) enables esterification, amidation, and decarboxylation . The 8-amino group (-NH₂) participates in diazotization and cyclization reactions, as seen in the formation of pyrrolo[2,3-c]pyridine derivatives . Electron-withdrawing substituents (e.g., -CF₃) enhance stability and modulate bioactivity .
Advanced Research Questions
Q. How can data contradictions in antibacterial activity assays for 1,7-naphthyridine derivatives be resolved?
- Case Study : In vitro testing of 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine showed variable inhibition zones (e.g., 200 µg vs. 100 µg doses). To address discrepancies:
- Standardize assay conditions (e.g., pH, incubation time, bacterial strain).
- Use dose-response curves to quantify potency (e.g., IC₅₀ values) and validate via tube dilution tests .
- Example Data :
| Compound | Dose (µg) | Inhibition Zone (mm) | Organism |
|---|---|---|---|
| 8-Amino-2-(3-methyl-2-pyridyl)... | 200 | 15 | S. aureus |
| Same compound | 100 | 8 | E. coli |
Q. What strategies optimize reaction yields during decarboxylation of 1,7-naphthyridinecarboxylic acids?
- Critical Factors :
- Temperature : Higher temps (e.g., 230°C in quinoline) favor decarboxylation but risk decomposition .
- Catalysts : Pd/C enhances efficiency in hydrogenolysis .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates in amide formation .
Q. How do substituents on the naphthyridine core affect structure-activity relationships (SAR) in antimicrobial applications?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability and membrane penetration .
- Bulkier groups (e.g., benzyl, phenethyl) reduce solubility but enhance target binding .
Q. Why are amide derivatives of 1,7-naphthyridinecarboxylic acids preferred over esters in drug design?
- Rationale :
- Amides exhibit superior hydrolytic stability compared to esters, critical for oral bioavailability .
- H-bonding capacity of amides enhances target interactions (e.g., with bacterial enzymes) .
- Example : N-[4-(4-diphenylmethylpiperazin-1-yl)butyl]-6,8-dimethyl-1,7-naphthyridin-4(1H)-one showed 50% yield via carbodiimide-mediated coupling .
Q. How can instability issues during storage of 8-amino-1,7-naphthyridine derivatives be mitigated?
- Best Practices :
- Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation.
- Use lyophilization for hygroscopic derivatives .
- Monitor purity via HPLC (C18 columns, 0.1% TFA in H₂O/MeCN gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
